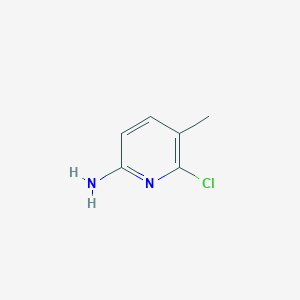

6-Chloro-5-methylpyridin-2-amine

Overview

Description

6-Chloro-5-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.59 . It is a solid substance and is stored in a dark place under an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of this compound is a four-step sequence starting from 2-amino-6-chloropyridine . The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . This method avoids the utilization of peroxide, making it a safe and efficient synthesis . The compound was produced on a hectogram scale with 62.4% overall yield and 99.49% purity .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) .Chemical Reactions Analysis

The key intermediate for lumacaftor, this compound, is synthesized through a process that avoids the utilization of peroxide . The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 270.8±35.0 °C at 760 mmHg . The flash point is 117.6±25.9 °C . The compound is stored under an inert atmosphere at 2-8°C .Scientific Research Applications

Ring Transformations in Heterocyclic Halogeno Compounds

- Research by Hertog, Plas, Pieterse, and Streef (2010) explored reactions of 6-substituted derivatives of 2-halogenopyridines, which include substances like 2-chloro-6-methylpyridine, leading to various transformations including ring transformations and aminations (Hertog et al., 2010).

Preparation of Pyridine Derivatives

- Gangadasu, Raju, and Rao (2002) demonstrated the preparation of new 2-chloro-5-methylpyridine-3-carbaldehyde imines, highlighting the significance of pyridine derivatives in various biological and chemical applications (Gangadasu et al., 2002).

Palladium-Catalyzed Amination for Complex Preparation

- Johansson's study (2006) focused on palladium-catalyzed amination reactions of chloro-terpyridine for creating new amine-containing ruthenium(II) polypyridyl complexes (Johansson, 2006).

Synthesis and Biological Activity of Aroylthioureas

- Research by Liu Chang-chun (2013) involved synthesizing aroylthioureas containing 2-chloro-5methylpyridine moiety, demonstrating potential in fungicidal and plant growth regulative activities (Liu Chang-chun, 2013).

Analysis of Tautomerism in Molecular Salts

- Babu, Peramaiyan, Nizammohideen, and Mohan (2014) investigated the tautomerism in 2-amino-6-methylpyridinium cations, contributing to understanding the molecular structures and interactions (Babu et al., 2014).

Synthesis of Bromopyridine Derivatives

- Liang's 2010 study on the synthesis of 2-amino-6-bromopyridine from 2-amino6-methylpyridine, explored its use as a significant chemical intermediate (Xu Liang, 2010).

Trialkyltantalum Complexes with Aminopyridinato Ligands

- Noor, Kretschmer, and Kempe (2006) conducted a study on synthesizing trialkyltantalum complexes using aminopyridinato ligands like 6-methylpyridin-2-yl, contributing to the field of organometallic chemistry (Noor et al., 2006).

Safety and Hazards

6-Chloro-5-methylpyridin-2-amine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name |

6-chloro-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZRCZMNXPBHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663742 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442129-37-5 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the safety and efficiency advantages of the new synthesis method for 6-chloro-5-methylpyridin-2-amine described in the research paper?

A1: The research paper ) presents a novel synthesis route for this compound that avoids the use of peroxides []. Peroxides can be hazardous due to their explosive nature, posing significant safety risks in large-scale manufacturing. By eliminating the use of peroxides, this new method enhances the safety profile of the synthesis process. Additionally, the paper highlights that this new route offers improved efficiency, although specific details about yield improvements or cost reductions are not provided.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)

![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)